molecular formula C8H14O2 B15307822 (3E)-5,5-dimethylhex-3-enoic acid

(3E)-5,5-dimethylhex-3-enoic acid

Cat. No.: B15307822
M. Wt: 142.20 g/mol
InChI Key: PTNIOOAGCXCAKB-GQCTYLIASA-N
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Description

(3E)-5,5-dimethylhex-3-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the E-configuration at the third carbon and two methyl groups at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5,5-dimethylhex-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-en-1-ol with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3E)-5,5-dimethylhex-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction of the double bond can yield saturated carboxylic acids.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acid derivatives.

    Reduction: Formation of 5,5-dimethylhexanoic acid.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

(3E)-5,5-dimethylhex-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-5,5-dimethylhex-3-enoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (3E)-5,5-dimethylhex-3-en-1-ol: A related compound with a hydroxyl group instead of a carboxyl group.

    5,5-dimethylhexanoic acid: A saturated analog without the double bond.

    (3Z)-5,5-dimethylhex-3-enoic acid: An isomer with the double bond in the Z-configuration.

Uniqueness

(3E)-5,5-dimethylhex-3-enoic acid is unique due to its specific E-configuration double bond and the presence of two methyl groups at the fifth carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(E)-5,5-dimethylhex-3-enoic acid

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-7(9)10/h4,6H,5H2,1-3H3,(H,9,10)/b6-4+

InChI Key

PTNIOOAGCXCAKB-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)/C=C/CC(=O)O

Canonical SMILES

CC(C)(C)C=CCC(=O)O

Origin of Product

United States

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